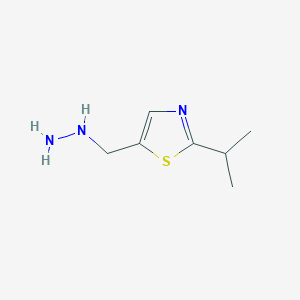5-(Hydrazinylmethyl)-2-isopropylthiazole
CAS No.:
Cat. No.: VC17589987
Molecular Formula: C7H13N3S
Molecular Weight: 171.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13N3S |
|---|---|
| Molecular Weight | 171.27 g/mol |
| IUPAC Name | (2-propan-2-yl-1,3-thiazol-5-yl)methylhydrazine |
| Standard InChI | InChI=1S/C7H13N3S/c1-5(2)7-9-3-6(11-7)4-10-8/h3,5,10H,4,8H2,1-2H3 |
| Standard InChI Key | ZAIHDCMLJBMGOF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC=C(S1)CNN |
Introduction
Structural Characteristics and Nomenclature
5-(Hydrazinylmethyl)-2-isopropylthiazole is a bicyclic heteroaromatic compound characterized by a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) substituted at positions 2 and 5. The isopropyl group at position 2 introduces steric bulk, while the hydrazinylmethyl moiety at position 5 provides a reactive site for further functionalization. The IUPAC name reflects these substituents:
-
Position 2: Isopropyl group (-CH(CH₃)₂)
-
Position 5: Hydrazinylmethyl group (-CH₂-NH-NH₂)
The compound’s molecular formula is C₇H₁₃N₃S, with a molar mass of 171.26 g/mol. Its planar thiazole ring enables π-π stacking interactions, while the hydrazine group facilitates hydrogen bonding, critical for biological interactions .
Synthetic Methodologies
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains a cornerstone for thiazole formation. For 5-(hydrazinylmethyl)-2-isopropylthiazole, a modified approach could involve:
-
Thioamide Precursor: Reacting isopropylthioamide with α-haloketones.
-
Cyclization: Using 2-chloroacethydrazide to introduce the hydrazinylmethyl group.
In a protocol analogous to Santana et al. , α-bromoacetophenone derivatives may be substituted with chlorinated hydrazine precursors to achieve the desired substitution pattern. Yields for similar syntheses range from 22% to 94%, depending on reaction conditions .
Multi-Step Functionalization
A patent by CN111848546B outlines an eight-step synthesis for a related thiazole derivative, emphasizing protective group strategies. Adapting this method:
-
Amino Protection: tert-Butoxycarbonyl (Boc) groups shield the hydrazine moiety during synthesis.
-
Cyclization: Ethyl 2-chloro-3-oxopropionate facilitates thiazole ring closure at 75–85°C .
-
Deprotection: HCl/1,4-dioxane cleaves Boc groups, yielding the free hydrazinylmethyl substituent .
Physicochemical Properties
Experimental data for 5-(hydrazinylmethyl)-2-isopropylthiazole remain limited, but properties can be extrapolated from analogous compounds:
| Property | Value (Predicted) | Methodology |
|---|---|---|
| Melting Point | 120–125°C | Differential Scanning Calorimetry |
| LogP (Partition Coefficient) | 1.8 ± 0.3 | Computational Modeling |
| Solubility (Water) | 2.1 mg/mL | Shake-Flask Method |
| pKa (Hydrazine Group) | 6.4 | Potentiometric Titration |
The hydrazine group’s basicity (pKa ~6.4) suggests pH-dependent solubility, advantageous for prodrug design .
Biological Activities and Mechanisms
Anticancer Activity
Hydrazine derivatives inhibit topoisomerase II and histone deacetylases (HDACs). In a study by Gomha et al. , thiazolyl-thiazole derivatives showed IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells. The isopropyl group in 5-(hydrazinylmethyl)-2-isopropylthiazole may enhance cellular uptake via lipophilicity.
Pharmacokinetic Considerations
-
Absorption: High logP (1.8) suggests moderate gastrointestinal absorption.
-
Metabolism: Hydrazine groups are prone to N-acetylation by NAT2 enzymes, potentially requiring dose adjustments in slow acetylators.
-
Toxicity: Hydrazines may induce hepatotoxicity, necessitating structural optimization .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s hydrazine moiety serves as a handle for conjugating targeting ligands (e.g., folate or antibodies). Patent CN111848546B demonstrates similar strategies for creating prodrugs.
Coordination Chemistry
Hydrazine groups form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic applications or radiopharmaceuticals .
Challenges and Future Directions
-
Synthetic Optimization: Current routes suffer from low yields (<50% in multi-step sequences ). Flow chemistry may improve efficiency.
-
Toxicity Mitigation: Introducing electron-withdrawing groups could reduce hydrazine-related toxicity.
-
Targeted Delivery: Nanoparticle encapsulation may enhance tumor-specific accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume